molecular formula C15H13ClN4O3S2 B11412274 5-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11412274
M. Wt: 396.9 g/mol
InChI Key: OKLNXEXAZULSTJ-UHFFFAOYSA-N
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Description

5-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methanesulfonylpyrimidine-4-carboxamide: is a complex organic compound with a molecular formula of C14H11ClN2OS2. This compound is characterized by its unique structure, which includes a chloro-substituted pyrimidine ring, a cyano group, and a benzothiophene moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methanesulfonylpyrimidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Benzothiophene Moiety: This step involves the cyclization of a suitable precursor to form the benzothiophene ring.

    Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions.

    Chlorination: The chloro group is introduced via a halogenation reaction.

    Methanesulfonylation: The methanesulfonyl group is added through a sulfonation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the sulfur atom in the benzothiophene moiety.

    Reduction: Reduction reactions may target the cyano group, converting it to an amine.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may be investigated for its activity against specific biological targets, such as enzymes or receptors.

Industry

In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methanesulfonylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to fit into the binding pockets of these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-thiophenecarboxamide
  • 5-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-ethylsulfonylpyrimidine-4-carboxamide

Uniqueness

Compared to similar compounds, 5-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methanesulfonylpyrimidine-4-carboxamide is unique due to its specific combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H13ClN4O3S2

Molecular Weight

396.9 g/mol

IUPAC Name

5-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C15H13ClN4O3S2/c1-25(22,23)15-18-7-10(16)12(19-15)13(21)20-14-9(6-17)8-4-2-3-5-11(8)24-14/h7H,2-5H2,1H3,(H,20,21)

InChI Key

OKLNXEXAZULSTJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N)Cl

Origin of Product

United States

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